Tetrafluorosilane--water (1/2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

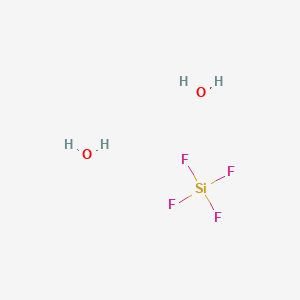

Tetrafluorosilane–water (1/2) is a chemical compound consisting of one molecule of tetrafluorosilane and two molecules of water. Tetrafluorosilane, also known as silicon tetrafluoride, is a colorless gas with the chemical formula SiF₄. It is notable for its high reactivity with water, leading to the formation of hexafluorosilicic acid and other by-products. This compound is of interest due to its applications in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrafluorosilane can be synthesized by reacting silicon dioxide with hydrofluoric acid. The reaction is as follows:

SiO2+4HF→SiF4+2H2O

In this reaction, silicon dioxide reacts with hydrofluoric acid to produce tetrafluorosilane and water.

Industrial Production Methods: In industrial settings, tetrafluorosilane is often produced as a by-product during the manufacture of phosphate fertilizers. The process involves the attack of hydrofluoric acid on silicates present as impurities in phosphate rocks. The reaction conditions typically involve elevated temperatures and controlled environments to ensure the efficient production of tetrafluorosilane .

Chemical Reactions Analysis

Types of Reactions: Tetrafluorosilane undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.

Hydrolysis: When tetrafluorosilane reacts with water, it undergoes hydrolysis to form hexafluorosilicic acid and silicon dioxide:

SiF4+2H2O→H2SiF6+SiO2

Oxidation and Substitution: Tetrafluorosilane can also participate in oxidation and substitution reactions, although these are less common compared to hydrolysis. Common reagents used in these reactions include strong oxidizing agents and nucleophiles.

Major Products: The primary products formed from the hydrolysis of tetrafluorosilane are hexafluorosilicic acid and silicon dioxide. These products are significant in various industrial applications, including water fluoridation and the production of silicon-based materials .

Scientific Research Applications

Tetrafluorosilane–water (1/2) has several scientific research applications across different fields:

Chemistry: In chemistry, tetrafluorosilane is used as a precursor for the synthesis of various silicon-based compounds. It is also employed in the production of fluorosilicic acid, which is used in water fluoridation.

Biology and Medicine: While direct applications in biology and medicine are limited, the compound’s derivatives, such as hexafluorosilicic acid, are used in dental care products for their fluoride content.

Industry: In the industrial sector, tetrafluorosilane is used in the production of high-purity silicon for electronics and photovoltaic cells. It is also utilized in the manufacture of glass and ceramics .

Mechanism of Action

The mechanism of action of tetrafluorosilane primarily involves its reactivity with water. Upon contact with water, tetrafluorosilane hydrolyzes to form hexafluorosilicic acid and silicon dioxide. This reaction is highly exothermic and releases significant amounts of heat. The molecular targets and pathways involved in this reaction include the breaking of silicon-fluorine bonds and the formation of silicon-oxygen bonds .

Comparison with Similar Compounds

Silicon tetrachloride (SiCl₄): Similar to tetrafluorosilane, silicon tetrachloride reacts with water to form hydrochloric acid and silicon dioxide.

Germanium tetrafluoride (GeF₄): This compound shares similar reactivity with water, forming germanium dioxide and hydrofluoric acid.

Carbon tetrafluoride (CF₄): Unlike tetrafluorosilane, carbon tetrafluoride is relatively inert and does not react with water under normal conditions.

Uniqueness: Tetrafluorosilane is unique due to its high reactivity with water and its ability to form hexafluorosilicic acid, which has significant industrial applications. Its reactivity and the products formed from its hydrolysis distinguish it from other similar compounds .

Properties

CAS No. |

23764-34-3 |

|---|---|

Molecular Formula |

F4H4O2Si |

Molecular Weight |

140.109 g/mol |

IUPAC Name |

tetrafluorosilane;dihydrate |

InChI |

InChI=1S/F4Si.2H2O/c1-5(2,3)4;;/h;2*1H2 |

InChI Key |

WUEJFVXKEXEZSJ-UHFFFAOYSA-N |

Canonical SMILES |

O.O.F[Si](F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)

![2-[(Acetyloxy)methyl]-2-ethylhexyl acetate](/img/structure/B14709891.png)